molecular formula C11H9ClN2O2 B072922 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1140-38-1

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B072922
CAS No.: 1140-38-1
M. Wt: 236.65 g/mol
InChI Key: UTAROPFLQDDMNS-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectral Studies

  • Structural and Spectral Analysis : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been studied for its structural properties, including crystal structure and spectral analysis. These studies are crucial for understanding the compound's interaction and stability in various environments. The structural and spectral characteristics of similar compounds have been analyzed using techniques like Fourier Transform Infrared (FT-IR) spectroscopy, NMR (both 1H and 13C), and single-crystal X-ray diffraction. These analyses help in understanding the molecule's geometry, electronic structure, and chemical properties (Viveka et al., 2016).

Synthesis and Chemical Reactions

  • Synthesis and Reactivity : This compound has been a subject of various synthesis studies, exploring its reactivity and the synthesis of its derivatives. Understanding these chemical reactions is pivotal for utilizing this compound in further chemical and pharmacological research. For instance, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with substituted benzothiazol-2-ylamine and substituted [1,3,4] thiadiazol-2-ylamine has been explored to yield specific derivatives in good yields (Liming et al., 2003).

Antibacterial Activities

  • Antibacterial Potential : The compound and its derivatives have been tested for their antibacterial properties. This is significant in the context of developing new antibiotics or antiseptic agents. Various derivatives have been synthesized and evaluated for their antibacterial activities against different bacterial strains, providing insights into the potential therapeutic uses of these compounds (Maqbool et al., 2014).

Optical and Material Applications

  • Optical Properties and Material Science Applications : Research has also focused on the optical properties of derivatives of this compound. Studies on optical nonlinearity are crucial for applications in laser technology and the development of optical limiters. These findings are instrumental in material science, particularly in designing new materials for optical applications (Chandrakantha et al., 2013).

Properties

IUPAC Name

5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-9(11(15)16)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAROPFLQDDMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356998
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140-38-1
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the structural characterization of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, and what spectroscopic data is available?

A1: this compound (hereinafter referred to as the "compound") is characterized by the following:

  • Molecular Formula: C11H9ClN2O2 []
  • Molecular Weight: 236.65 g/mol []
  • Spectroscopic Data: The compound has been analyzed using Infrared Spectroscopy (IR), revealing key structural information about the presence of functional groups. [] Additionally, its crystal structure has been elucidated using single-crystal X-ray diffraction, providing detailed information about bond lengths, angles, and spatial arrangement of atoms. []

Q2: What are the antibacterial activities of the compound and its copper(II) complex?

A2: Both the compound and its copper(II) complex, [Cu(L)2(H2O)], have been tested for their antibacterial activities against a range of Gram-positive and Gram-negative bacteria using the microdilution method. [] The copper(II) complex exhibited greater antibacterial activity compared to the free compound against all tested bacterial strains, suggesting that complexation with copper(II) enhances its antibacterial properties. []

Q3: How can this compound be used in organic synthesis?

A3: The compound serves as a valuable building block in the synthesis of diverse tricyclic heterocyclic compounds with potential pharmaceutical applications. [] Specifically, it can undergo modified Ullman coupling reactions with various aryl amines, followed by Friedel-Crafts cyclialkylation, to afford a range of tricyclic structures, including pyrazolo[3,4-b]quinolines, pyrazolo[3,4-b][1,8]naphthyridines, and benzo[e]pyrazolo[3,4-b]azepines. [] This synthetic strategy highlights the versatility of the compound in accessing structurally complex and biologically relevant molecules.

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